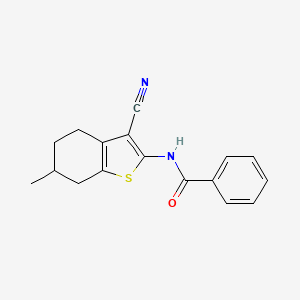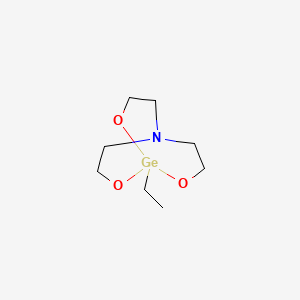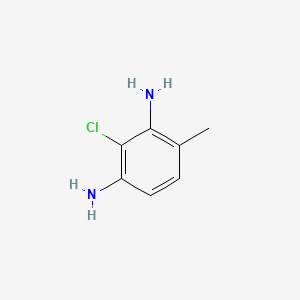
3-(4-Hydroxyphenyl)-3-phenyl-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with phenyl and hydroxyphenyl substituents, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and purity . Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxyphenyl derivatives with different oxidation states.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce hydroxyphenyl derivatives .
Applications De Recherche Scientifique
3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism by which 3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to cell death. The compound’s antioxidant properties are likely due to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant and anticancer properties.
3-(4-Hydroxyphenyl)propionitrile: Used to evaluate the biological role of estrogen receptor beta.
4-Hydroxyphenylpyruvic acid: Involved in metabolic pathways and has various biological roles.
Uniqueness
3-(4-HYDROXYPHENYL)-3-PHENYL-ISOBENZOFURAN-1-ONE stands out due to its unique benzofuran core structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
4366-02-3 |
|---|---|
Formule moléculaire |
C20H14O3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O3/c21-16-12-10-15(11-13-16)20(14-6-2-1-3-7-14)18-9-5-4-8-17(18)19(22)23-20/h1-13,21H |
Clé InChI |
NHXWHNLPLPWQIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)







![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)

![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)

